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(2-Phenyl-1,3-thiazol-4-

yl)methylamine

Cat. No.: B060389 Get Quote

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that constitutes the core of

numerous compounds with significant and varied biological activities. Its unique structural

features, including aromaticity, planarity, and the capacity for diverse non-covalent interactions,

establish it as an exemplary backbone for the design of novel therapeutic agents. This

technical guide offers a comprehensive overview of the synthesis, key biological activities, and

mechanisms of action of 2-phenylthiazole derivatives, with a focus on quantitative data,

detailed experimental protocols, and the underlying signaling pathways.

Core Synthetic Methodologies
The synthesis of 2-phenylthiazole derivatives is primarily achieved through two versatile and

prominent methods: the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.

Hantzsch Thiazole Synthesis: This classical and widely utilized method involves the

cyclocondensation of a thioamide, typically thiobenzamide, with an α-haloketone. The

reaction proceeds via a condensation mechanism to form the thiazole ring. Its value lies in its

simplicity and the accessibility of starting materials. Modifications to the α-haloketone and

substitutions on the thiobenzamide enable the creation of a diverse library of 2-

phenylthiazole derivatives.

Suzuki Cross-Coupling Reaction: The Suzuki coupling is a powerful technique for forming

the carbon-carbon bond between a pre-existing thiazole ring and a phenyl group. This

method is particularly useful for synthesizing derivatives where the phenyl group is
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introduced at a later stage, allowing for greater molecular diversity. For instance, a bromo-

thiazole intermediate can be coupled with various phenylboronic acids to yield a range of 2-

phenylthiazole compounds.
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General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.

Key Biological Activities and Quantitative Data
2-Phenylthiazole derivatives have demonstrated a broad spectrum of pharmacological

activities. Below are summaries of their key therapeutic applications, supported by quantitative

data.

A primary mechanism of action for many antifungal 2-phenylthiazole derivatives is the inhibition

of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol

biosynthesis pathway.[1] Disruption of this pathway leads to the accumulation of toxic sterols

and compromises cell membrane integrity, ultimately causing fungal cell death.[1]

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives
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Compound Fungal Strain MIC (μg/mL) Reference

B9 C. albicans 1 [1]

B9 C. parapsilosis 2 [1]

B9 C. glabrata 4 [1]

SZ-C14 C. albicans 1-16 [1][2]

10c S. sclerotiorum EC50 = 4.90 [3]

10c B. cinerea EC50 = 7.57 [3]

| 10c | R. cerealis | EC50 = 7.84 |[3] |

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

The 2-phenylthiazole scaffold is present in numerous compounds exhibiting significant

anticancer properties. These derivatives have shown cytotoxicity against a variety of cancer

cell lines, with mechanisms often involving the induction of apoptosis and inhibition of key

enzymes crucial for cancer progression.[1]

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives

Compound Cancer Cell Line IC50 (µM) Reference

5b HT29 (Colon) 2.01 [4]

6d K563 (Leukemia)
Comparable to

Dasatinib
[5]

3-fluoro analog T47D, Caco-2, HT-29 < 10 µg/mL [6]

17d MRSA MIC = 0.0625 µg/mL [7]

| 17d | VISA | MIC = 0.0313 µg/mL |[7] |

IC50: Half maximal inhibitory concentration.
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2-Phenylthiazole derivatives have also been investigated for their anti-inflammatory and

antibacterial properties.[1] Anti-inflammatory effects can be mediated through the disruption of

signaling pathways, such as the inhibition of myeloid differentiation primary response protein 88

(MyD88) homodimerization.[8] Antibacterial activity, particularly against Gram-positive bacteria,

has been linked to the inhibition of enzymes like Sortase A (SrtA), which is vital for bacterial

virulence.

Table 3: Anti-inflammatory and Antibacterial Activity

Compound Activity
Target/Organis
m

Metric (µg/mL) Reference

15d
Anti-
inflammatory

MyD88
Inhibition

In vivo activity
shown

[8]

| 33f | Antibacterial | S. aureus | MIC = 16 |[7] |

Signaling Pathways and Mechanisms of Action
Visualizing the complex biological pathways affected by 2-phenylthiazole derivatives is crucial

for understanding their therapeutic potential.

Antifungal Mechanism: CYP51 Inhibition
Azole antifungals, including 2-phenylthiazole derivatives, target the CYP51 enzyme in the

ergosterol biosynthesis pathway. The nitrogen atom in the thiazole ring coordinates with the

heme iron atom in the active site of CYP51.[6] This binding event blocks the demethylation of

lanosterol, a critical step in ergosterol production. The resulting depletion of ergosterol and

accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and

function, leading to growth inhibition and cell death.[6]
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Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Anti-inflammatory Mechanism: MyD88 Signaling
Inhibition
MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays

a central role in the innate immune response.[9] Upon activation by pathogen-associated

molecular patterns (PAMPs), TLRs recruit MyD88, leading to its homodimerization. This event
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initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately

activating transcription factors like NF-κB and AP-1.[3][9] These factors then drive the

expression of pro-inflammatory cytokines. Certain 2-phenylthiazole derivatives can prevent the

formation of the MyD88 homodimer, thereby blocking the entire downstream inflammatory

cascade.[8]
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Inhibition of the TLR/MyD88 signaling pathway.
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Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this

field.

Protocol 1: Synthesis via Hantzsch Thiazole Reaction
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.[10]

Materials:

2-bromoacetophenone

Thiourea

Methanol

5% Sodium Carbonate (Na₂CO₃) solution

Standard laboratory glassware, magnetic stirrer, hot plate, Buchner funnel

Procedure:

In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

Add methanol (5 mL) and a magnetic stir bar.

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

Remove the reaction from heat and allow the solution to cool to room temperature.

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution

and swirl to mix.

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

Wash the filter cake with deionized water.

Dry the collected solid on a watch glass at ambient temperature to yield the crude product.
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The product can be further purified by recrystallization or column chromatography if

necessary.

Protocol 2: Minimum Inhibitory Concentration (MIC)
Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines

for antifungal susceptibility testing of yeasts using the broth microdilution method.[11]

Materials:

96-well flat-bottom microtiter plates

Fungal strains (e.g., Candida albicans)

RPMI-1640 medium, buffered with MOPS

Test compound (2-phenylthiazole derivative) and control drug (e.g., Fluconazole)

Sterile saline, DMSO (for dissolving compounds)

Spectrophotometer (plate reader)

Procedure:

Preparation of Antifungal Solutions: Prepare a stock solution of the test compound in DMSO.

Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest

final concentration to be tested.

Inoculum Preparation: Culture the yeast strain on an appropriate agar plate (e.g., Sabouraud

Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline and adjust the

turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in

RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test

wells.[11]

Plate Preparation: Add 100 µL of RPMI-1640 to wells in columns 2 through 11 of a 96-well

plate. Add 200 µL of the working antifungal solution to the wells in column 1.
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Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to

column 2. Mix thoroughly and continue this process across the plate to column 10. Discard

the final 100 µL from column 10. Column 11 serves as the growth control (no drug), and

column 12 as the sterility control (medium only).

Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11.

The final volume in each well will be 200 µL.

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

Endpoint Determination: The MIC is determined as the lowest concentration of the

compound that causes a significant inhibition of visible growth compared to the drug-free

growth control. This can be assessed visually or by measuring the optical density (OD) at

600 nm with a microplate reader.

Protocol 3: Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of

compounds.[4][12]

Materials:

Human cancer cell lines (e.g., HT-29)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivative in culture

medium. Remove the old medium from the cells and add 100 µL of the compound dilutions

to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated

control.

Incubation: Incubate the plate for 48-72 hours at 37°C.

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4

hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization

solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital

shaker for 15 minutes to ensure complete dissolution.[12]

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.[12]

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control.

The IC50 value is calculated by plotting the percentage of cell viability against the compound

concentration and fitting the data to a dose-response curve.

Conclusion
The 2-phenylthiazole scaffold remains a highly versatile and valuable core in modern medicinal

chemistry. Its synthetic accessibility through robust methods like the Hantzsch synthesis and

Suzuki coupling allows for the generation of extensive compound libraries. These derivatives

have consistently demonstrated potent and diverse biological activities, including antifungal,

anticancer, and anti-inflammatory effects, by modulating key biological pathways. The

continued exploration of structure-activity relationships, combined with detailed mechanistic

studies, will undoubtedly lead to the discovery of new and improved 2-phenylthiazole-based

therapeutic agents to address unmet medical needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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